molecular formula C11H14N2O2 B044095 N(1),N(3)-Diallylthymine CAS No. 114066-89-6

N(1),N(3)-Diallylthymine

Cat. No.: B044095
CAS No.: 114066-89-6
M. Wt: 206.24 g/mol
InChI Key: LPHRAHGTESHZNN-UHFFFAOYSA-N
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Description

N(1),N(3)-Diallylthymine (molecular formula: C₁₁H₁₄N₂O₂) is a thymine derivative where allyl groups are substituted at the N(1) and N(3) positions of the pyrimidine ring. Thymine, a nucleobase in DNA, undergoes structural modifications like alkylation to alter its physicochemical properties for applications in pharmaceuticals, polymer synthesis, or biochemical research. According to PubChemLite data, this compound has the highest literature coverage (4 references) among 112 structurally related compounds, indicating its significance in academic research .

Properties

CAS No.

114066-89-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-methyl-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H14N2O2/c1-4-6-12-8-9(3)10(14)13(7-5-2)11(12)15/h4-5,8H,1-2,6-7H2,3H3

InChI Key

LPHRAHGTESHZNN-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)N(C1=O)CC=C)CC=C

Canonical SMILES

CC1=CN(C(=O)N(C1=O)CC=C)CC=C

Other CAS No.

114066-89-6

Synonyms

N(1),N(3)-diallylthymine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in PubChemLite

N(1),N(3)-Diallylthymine belongs to a group of C₁₁H₁₄N₂O₂ compounds with diverse substituents. Key comparisons include:

Compound Name Substituents Literature Count Patent Count
This compound N(1),N(3)-diallyl 4 Not specified
5-Hydroxytryptophanol Hydroxyl and tryptophanol 0 13
N-(4-Aminophenyl)oxolane-2-carboxamide Oxolane and aminophenyl 0 1

Key Findings :

  • This compound dominates in literature, suggesting focused academic interest, whereas 5-hydroxytryptophanol has higher patent activity, likely due to pharmaceutical applications .
  • The allyl groups in Diallylthymine enhance its utility in polymer chemistry compared to polar substituents (e.g., hydroxyl or oxolane) in analogs, which may prioritize solubility or biological interactions .

Comparison with Other Diallyl-Substituted Compounds

Diallyl-functionalized compounds vary widely in core structures and applications:

Compound Core Structure Applications
This compound Pyrimidine (thymine) Polymer precursors, biochemical studies
Diallyl phthalate Phthalimide Plasticizers, polyesters
Diallyl sulfide Sulfide Flavoring agents, organic synthesis

Key Findings :

  • Diallyl sulfide’s sulfur center enables nucleophilic reactivity, whereas Diallylthymine’s nitrogen-rich structure supports hydrogen bonding or coordination chemistry .

Research and Patent Landscape

PubChemLite data highlights disparities in research focus:

  • Literature : this compound leads with 4 references, likely exploring its synthesis, polymerization, or DNA-interaction studies .

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